molecular formula C18H30Cl4N4 B6341608 (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride CAS No. 1055301-15-9

(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride

Cat. No.: B6341608
CAS No.: 1055301-15-9
M. Wt: 444.3 g/mol
InChI Key: DBTIRGWYPJPVAT-VKBKZCJQSA-N
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Description

(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride is a chiral diamine compound known for its applications in various fields of chemistry and industry. This compound is characterized by its two chiral centers, making it optically active. It is often used as a ligand in asymmetric synthesis and as a building block for the preparation of other chiral compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride typically involves the reaction of (1R,2R)-1,2-diaminocyclohexane with 4-dimethylaminobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine. The tetrahydrochloride salt is then formed by treating the diamine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often employed to purify the final product, ensuring its optical purity and suitability for use in various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quaternary ammonium salts.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quaternary ammonium salts.

    Reduction: Secondary amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of optically active compounds.

    Biology: Employed in the study of enzyme mechanisms and as a chiral selector in chromatography.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. These complexes are often used to induce chirality in the products of asymmetric synthesis. The molecular pathways involved include coordination to metal centers and subsequent activation of substrates for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Diaminocyclohexane
  • (1R,2R)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
  • (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine dihydrochloride

Uniqueness

What sets (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride apart from similar compounds is its specific substitution pattern on the aromatic rings, which imparts unique electronic and steric properties. These properties make it particularly effective as a chiral ligand in asymmetric synthesis, offering higher selectivity and efficiency compared to other chiral diamines.

Properties

IUPAC Name

(1R,2R)-1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-diamine;tetrahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4.4ClH/c1-21(2)15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22(3)4;;;;/h5-12,17-18H,19-20H2,1-4H3;4*1H/t17-,18-;;;;/m1..../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTIRGWYPJPVAT-VKBKZCJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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